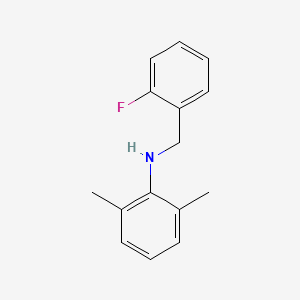

![molecular formula C18H21Cl2NO B1385485 N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline CAS No. 356538-55-1](/img/structure/B1385485.png)

N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline

説明

The compound “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl] ester” has a molecular formula of C14H18Cl2O3 and a molecular weight of 305.197 . Another compound, “Acetic acid, (2,4-dichlorophenoxy)butyl ester” has a molecular formula of C12H14Cl2O3 and a molecular weight of 277.144 . Both of these compounds have structures that are similar to the one you’re asking about.

Molecular Structure Analysis

The molecular structure of “Butanoic acid, 4-[(2,4-dichlorophenoxy)butyl] ester” and “Acetic acid, (2,4-dichlorophenoxy)butyl ester” can be viewed using Java or Javascript .

科学的研究の応用

Genetic Toxicity Evaluation

The dimethylamine salt of 2,4-DB, a herbicide related to N-[4-(2,4-Dichlorophenoxy)butyl]-3,4-dimethylaniline, was evaluated for genetic toxicity. It was tested using various assays, including gene mutation in bacteria and mammalian cell cultures, cytogenetic abnormalities in mammalian cells, and DNA damage and repair induction in rat hepatocytes. The results indicated that 2,4-DB does not show genotoxic potential in mammals, consistent with its reported lack of carcinogenic potential (Charles et al., 2000).

Oxidative Mannich Reaction

A study proposed a mechanism for transition metal-catalyzed oxidative Mannich reactions of N,N-dialkylanilines with tert-butyl hydroperoxide as the oxidant. This mechanism includes a rate-determining single electron transfer and subsequent steps leading to the formation of Mannich adducts. The role of transition metals in the oxidation of N,N-dialkylanilines by tert-butyl hydroperoxide was detailed (Ratnikov & Doyle, 2013).

Synthesis of Complex Compounds

Studies have reported the synthesis of various complex compounds starting from 2,4-dimethylaniline, a component similar to this compound. These include the preparation of methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate and its analogs, demonstrating a multi-step synthetic process involving N-alkylation, carbamoylation, and intramolecular cyclization (Vaid et al., 2014).

Biochemistry of Aromatic Amines

The metabolism of 3:4-dimethylaniline, closely related to this compound, was studied in rats. This research helps understand the biochemical pathways and potential impacts of similar compounds, particularly their carcinogenic properties (Boyland & Sims, 1959).

Biodegradation Studies

The biodegradation of 2,4-dimethylaniline, a structurally similar compound, was monitored using cyclic voltammetry. Pseudomonas species were found capable of metabolizing 2,4-dimethylaniline through oxidative deamination, utilizing it as a nitrogen and carbon source. This study contributes to understanding the environmental fate and degradation pathways of related compounds (Brimecombe, Fogel, & Limson, 2006).

Safety and Hazards

特性

IUPAC Name |

N-[4-(2,4-dichlorophenoxy)butyl]-3,4-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2NO/c1-13-5-7-16(11-14(13)2)21-9-3-4-10-22-18-8-6-15(19)12-17(18)20/h5-8,11-12,21H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKSJINWHQFRVAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCCCOC2=C(C=C(C=C2)Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,6-dimethylaniline](/img/structure/B1385402.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-2,6-dimethylaniline](/img/structure/B1385406.png)

![3-Chloro-N-[2-(4-ethylphenoxy)ethyl]-4-fluoroaniline](/img/structure/B1385408.png)

![3-Chloro-N-[2-(4-methoxyphenoxy)ethyl]-4-methylaniline](/img/structure/B1385409.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]aniline](/img/structure/B1385410.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-1-naphthalenamine](/img/structure/B1385411.png)

![N-[2-(2,4-Dichlorophenoxy)ethyl]-2-fluoroaniline](/img/structure/B1385412.png)

![N-[2-(2-Isopropylphenoxy)ethyl]-2-methyl-2-propanamine](/img/structure/B1385416.png)

![N-[2-(3,4-Dimethylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385419.png)

![N-[2-(4-Chloro-3-methylphenoxy)ethyl]-2,3-dimethylaniline](/img/structure/B1385420.png)

![N-[3-(2-Ethoxyethoxy)benzyl]-2-propanamine](/img/structure/B1385421.png)

![N-[4-(Hexyloxy)benzyl]-2-propanamine](/img/structure/B1385423.png)